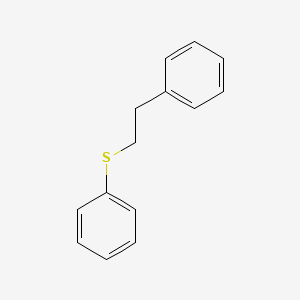

Sulfide, phenethyl phenyl

CAS No.: 13865-49-1

Cat. No.: VC13333342

Molecular Formula: C14H14S

Molecular Weight: 214.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13865-49-1 |

|---|---|

| Molecular Formula | C14H14S |

| Molecular Weight | 214.33 g/mol |

| IUPAC Name | 2-phenylethylsulfanylbenzene |

| Standard InChI | InChI=1S/C14H14S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2 |

| Standard InChI Key | VRWWJIACGVONTQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCSC2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)CCSC2=CC=CC=C2 |

Introduction

Sulfide, phenethyl phenyl, also known as 2-phenylethyl phenyl sulfide, is a chemical compound with the molecular formula C14H14S and the CAS number 13865-49-1 . This compound is part of the sulfide family, which includes a wide range of organic sulfur compounds. Sulfides are generally known for their role in various chemical reactions and biological processes.

Spectral Information

-

Spectral data, including 1H NMR, 13C NMR, GC-MS, UV-VIS, and FTIR spectra, are available for phenethyl phenyl sulfide through databases like SpectraBase .

Synthesis and Reactions

While specific synthesis methods for phenethyl phenyl sulfide are not detailed in the provided sources, sulfides can generally be synthesized through reactions involving sulfur-containing compounds and organic halides. For instance, the reaction of phenethyl halides with phenylthiolate could potentially yield phenethyl phenyl sulfide.

Environmental Hazards

-

Aquatic Toxicity: Sulfide, phenethyl phenyl, is classified as very toxic to aquatic life with both acute and chronic effects (H400 and H410) .

-

Handling Precautions: Precautions include avoiding release into the environment and proper disposal (P273, P391, P501) .

Safety Measures

-

Handling should be done with care to avoid exposure, and appropriate protective equipment should be used.

Applications and Research Findings

While specific applications of sulfide, phenethyl phenyl, are not widely documented in the provided sources, sulfides in general are used in various chemical and pharmaceutical applications. They can serve as intermediates in organic synthesis and have roles in materials science.

Data Table: Chemical Identifiers for Sulfide, Phenethyl Phenyl

| Identifier Type | Value/Description |

|---|---|

| CAS Number | 13865-49-1 |

| Molecular Formula | C14H14S |

| EC Number | 654-613-9 |

| DSSTox ID | DTXSID40160738 |

| NSC Number | 163394 |

| Synonyms | Phenethyl phenyl sulfide, 2-phenylethyl phenyl sulfide |

This table summarizes key identifiers for sulfide, phenethyl phenyl, providing a quick reference for researchers and chemists.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume